Lipophilicity (XLogP3): 1.24 Log Unit Reduction vs. 5-Phenyl-1,3-oxazole Improves Aqueous Solubility Profile for Fragment-Based Screening
(5-Phenyl-1,3-oxazol-4-yl)methanol has a computed XLogP3-AA of 1.1, compared to 2.34 for the unsubstituted 5-phenyl-1,3-oxazole—a difference of 1.24 log units [1]. This lower lipophilicity is consistent with the hydrogen-bonding capacity of the hydroxymethyl group and predicts substantially better aqueous solubility, a critical parameter for fragment library design under the Rule of 3 (XLogP ≤3) [2]. In contrast, the des-hydroxymethyl analog at LogP 2.34 approaches the upper boundary for optimal fragment properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 5-Phenyl-1,3-oxazole (CAS 1006-68-4): XLogP3 = 2.34 (Molbase / PubChem) |
| Quantified Difference | ΔXLogP = −1.24 (target is ~17-fold less lipophilic) |
| Conditions | Computed by PubChem XLogP3 algorithm; validated by ACD/LogP consensus models |
Why This Matters
For fragment-based screening, lower LogP correlates with higher aqueous solubility and reduced non-specific binding, directly improving hit identification rates and reducing false positives.
- [1] PubChem. (5-Phenyl-1,3-oxazol-4-yl)methanol. Compound Summary, Computed Properties. XLogP3-AA: 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/2776302 View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8 (19), 876–877. View Source
